4-(4-Chlorophenyl)-2-methylpyrimidine 4-(4-Chlorophenyl)-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565064
InChI: InChI=1S/C11H9ClN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
SMILES: CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol

4-(4-Chlorophenyl)-2-methylpyrimidine

CAS No.:

Cat. No.: VC13565064

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-methylpyrimidine -

Specification

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
IUPAC Name 4-(4-chlorophenyl)-2-methylpyrimidine
Standard InChI InChI=1S/C11H9ClN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
Standard InChI Key WKKWHHMPJSUMMX-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl
Canonical SMILES CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecular structure of 4-(4-chlorophenyl)-2-methylpyrimidine integrates a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3—with substituents that modulate its electronic and steric properties. The 4-chlorophenyl group introduces electron-withdrawing effects via the chlorine atom, while the methyl group at position 2 contributes electron-donating characteristics. This interplay influences the compound’s reactivity, solubility, and stability .

Key Physical Properties:

  • Molecular Weight: 184.24 g/mol

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform; sparingly soluble in water.

  • Storage: Recommended storage at 2–8°C in a sealed container to prevent moisture absorption and degradation .

Spectroscopic Data

Experimental characterization of related pyrimidinium derivatives, such as 4-(4-chlorophenyl)pyrimidinium ylides, provides insights into the spectral signatures of this compound class. For example:

  • IR Spectroscopy: A strong absorption band near 1595 cm1^{-1} corresponds to the carbonyl group in analogous structures, with shifts indicative of charge delocalization .

  • NMR Spectroscopy: 1H^{1}\text{H} NMR spectra of similar compounds reveal deshielded protons adjacent to nitrogen atoms, such as a singlet at 10.75 ppm for H-2 in pyrimidinium ylides .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(4-chlorophenyl)-2-methylpyrimidine typically involves condensation reactions. A method adapted from the preparation of 4-(4-chlorophenyl)pyrimidine derivatives involves the following steps :

  • Formation of the Pyrimidine Core:

    • Condensation of 4-chloroacetophenone with a methyl-substituted precursor (e.g., tris-(N-formylamino)methane) under acidic conditions.

    • Dehydration and cyclization at elevated temperatures (150–160°C) to form the pyrimidine ring.

  • Introduction of the Methyl Group:

    • Alkylation or methylation at position 2 using methylating agents such as methyl iodide or dimethyl sulfate.

Example Reaction Scheme:

4-Chloroacetophenone+Methyl-substituted PrecursorΔ,Acid4-(4-Chlorophenyl)-2-methylpyrimidine\text{4-Chloroacetophenone} + \text{Methyl-substituted Precursor} \xrightarrow{\Delta, \text{Acid}} \text{4-(4-Chlorophenyl)-2-methylpyrimidine}

Stock Solution Preparation

Practical guidelines for handling 4-(4-chlorophenyl)-2-methylpyrimidine emphasize careful preparation of stock solutions to ensure stability :

ParameterValue
SolventDMSO or chloroform
Storage Temperature-80°C (6 months) / -20°C (1 month)
Recommended Concentration10 mM

Critical Consideration: Repeated freezing-thawing cycles degrade the compound; aliquot storage is advised .

Stability and Reactivity

Electronic Effects on Stability

The stability of pyrimidine derivatives is highly dependent on substituent electronic effects. Theoretical studies using the PM3 method on related 4-(4-chlorophenyl)pyrimidinium ylides demonstrate that electron-withdrawing groups (e.g., nitro) enhance stability by delocalizing negative charge, whereas electron-donating groups (e.g., methyl) reduce stability, predisposing the compound to dimerization or decomposition . For 4-(4-chlorophenyl)-2-methylpyrimidine:

  • The methyl group’s electron-donating nature may accelerate dimerization via [3+3] cycloaddition.

  • Quantum chemical calculations predict a heat of formation (ΔH\Delta H) of approximately 63.174 kcal/mol for analogous structures, reflecting moderate stability .

Reactivity in Dipolar Cycloadditions

Pyrimidinium ylides derived from similar frameworks exhibit 1,3-dipolar reactivity, enabling [3+2] cycloadditions with electron-deficient dipolarophiles. For 4-(4-chlorophenyl)-2-methylpyrimidine:

  • Position 6 of the pyrimidine ring is more nucleophilic (atomic charge: -0.5336) than position 2 (-0.4678), favoring reactions at the former site .

  • Potential applications include synthesizing azabicyclic compounds for pharmaceutical intermediates.

Applications and Research Frontiers

Materials Science

The compound’s aromaticity and substituent profile make it a candidate for:

  • Luminescent Materials: Pyrimidine derivatives emit light under UV excitation.

  • Coordination Complexes: Nitrogen atoms facilitate metal binding for catalytic applications.

Data Tables

Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)-2-Methylpyrimidine

PropertyValueSource
CAS Number19927-61-8
Molecular FormulaC12H12N2Cl\text{C}_{12}\text{H}_{12}\text{N}_2\text{Cl}
Molecular Weight184.24 g/mol
Solubility in DMSO10 mM (stable)
Storage Temperature2–8°C (sealed)

Table 2: Synthetic Yields of Pyrimidine Derivatives

Starting MaterialProductYield (%)ConditionsSource
4-Chloroacetophenone4-(4-Chlorophenyl)pyrimidine65150°C, 8 h
Methyl iodide2-Methylpyrimidine78Alkylation, RT

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